CUDC-907, also known as Fimepinostat, is a first-in-class, orally bioavailable small molecule designed as a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks) [, ]. This dual functionality stems from integrating a HDAC inhibitory functionality into a PI3K inhibitor pharmacophore []. CUDC-907 displays potent inhibition against Class I PI3K subtypes (α, β, and δ) [, , ] and Class I and II HDAC subtypes [, ]. It exhibits anti-tumor activity in a wide range of preclinical cancer models, especially those driven by MYC [, ]. CUDC-907 is currently under investigation in various clinical trials for hematologic malignancies, solid tumors, and other conditions [, , , , , , , ].
Mechanism of Action
CUDC-907 exerts its anticancer activity through the dual inhibition of HDACs and PI3Ks, leading to disruption of multiple oncogenic signaling networks [].
HDAC Inhibition: CUDC-907 inhibits HDACs, enzymes responsible for removing acetyl groups from histone proteins, resulting in increased histone acetylation []. This, in turn, alters the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair [, , ].
PI3K Inhibition: CUDC-907 directly inhibits PI3K, a key regulator of cell growth, proliferation, and survival []. This inhibition disrupts the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis [, , ].
MYC Suppression: CUDC-907 downregulates MYC, a crucial oncogene often overexpressed in various cancers []. This effect is mediated by both HDAC and PI3K inhibition, impacting MYC transcription and protein stability [].
Apoptosis Induction: CUDC-907 induces apoptosis through multiple mechanisms, including upregulation of pro-apoptotic proteins like BIM, downregulation of anti-apoptotic proteins like MCL-1 and BCL-2, and induction of DNA damage [, , , ].
Cell Cycle Arrest: CUDC-907 induces cell cycle arrest primarily at the G2/M phase, inhibiting cell proliferation [, ].
Microenvironment Modulation: CUDC-907 may also impact the tumor microenvironment by impairing cytokine and chemokine production, suggesting potential anti-angiogenic activity [].
Applications
HIV-1 Latency Reversal: CUDC-907 effectively reverses HIV-1 latency in latently infected cell lines and CD4+ T cells from HIV-1-infected donors on antiretroviral therapy [].
Cushing's Disease: CUDC-907 inhibits corticotroph tumor ACTH secretion and growth in vitro and in vivo, suggesting its potential as a therapy for Cushing's disease [].
Keloid Treatment: CUDC-907 reverses the pathological phenotype of keloid fibroblasts in vitro and in vivo by inhibiting the PI3K/Akt/mTOR pathway and HDAC2 [].
Bone Marrow Adipocyte Differentiation: CUDC-907 promotes bone marrow adipocytic differentiation through HDAC inhibition and cell cycle regulation [].
Related Compounds
Imatinib
Relevance: In several studies, Imatinib was used in combination with CUDC-907 to assess synergistic effects against CML. The combination demonstrated significantly more cytotoxicity than either drug alone, particularly against BCR-ABL positive cell lines and patient samples, including those with the T315I mutation. This suggests a potential for enhancing efficacy in ABL TKI-resistant cells. [, , ].
Nilotinib
Relevance: The combination of Nilotinib and CUDC-907 was investigated in vitro using Nilotinib-resistant K562 cells []. Although the study focused on demonstrating the efficacy of CUDC-907 in this resistant model, the combination strategy is relevant for potential use in overcoming Nilotinib resistance.
Dasatinib
Relevance: Although not directly combined with CUDC-907 in the provided studies, Dasatinib is mentioned alongside Nilotinib as a second-generation BCR-ABL TKI that CML patients can develop resistance to []. This suggests a potential area for future research exploring the synergistic effects of combining CUDC-907 with Dasatinib in the context of Dasatinib-resistant CML.
Ponatinib
Relevance: Studies demonstrated a synergistic cytotoxic effect when combining Ponatinib with CUDC-907 in T315I-positive Ba/F3 cells, exceeding the efficacy of each drug alone. This combination was also effective in vivo, inhibiting tumor growth in a mouse xenograft model using Ba/F3 T315I mutant cells []. These findings highlight the potential of this combination therapy for treating TKI-resistant CML, especially those harboring the T315I mutation.
Gilteritinib
Relevance: Research suggests that combining Gilteritinib with CUDC-907 can counteract this resistance mechanism [, ]. CUDC-907 was shown to abolish Gilteritinib-induced FLT3 expression in AML cell lines and patient samples. The combination showed synergistic antileukemic effects, including potent synergistic apoptosis induction and superior antileukemic activity. [, ]. This combination therapy shows promise for enhancing the efficacy of Gilteritinib and potentially overcoming resistance in FLT3-mutated AML.
Venetoclax
Relevance: Combining Venetoclax with CUDC-907 has demonstrated synergistic antileukemic effects in preclinical models of AML and DLBCL. The combination exhibited greater potency than either agent alone, particularly in Venetoclax-refractory DLBCL cell lines and AML cells, including those resistant to Venetoclax. [, , ]. This suggests that CUDC-907 may enhance the sensitivity of cancer cells to Venetoclax, potentially overcoming resistance mechanisms and improving treatment outcomes.
Panobinostat
Relevance: Panobinostat is mentioned alongside CUDC-907 as an HDAC inhibitor with potential in treating NUT midline carcinoma (NMC) []. While CUDC-907 demonstrated superior potency in vitro, Panobinostat also exhibited significant efficacy, suggesting that HDAC inhibition plays a crucial role in targeting this malignancy. Additionally, in another study, panobinostat was used as a single-agent HDAC inhibitor in comparison to CUDC-907, demonstrating that CUDC-907 had more potent activity against MYC-dependent cancers [].
Pictilisib
Relevance: Similar to panobinostat, pictilisib was used as a comparator to CUDC-907, demonstrating the superior efficacy of CUDC-907 as a single agent against MYC-dependent cancers due to its dual inhibition of both HDAC and PI3K [].
Romidepsin
Relevance: Romidepsin was explored in combination with CUDC-907 as a potential strategy to restore progesterone receptor (PR) expression in endometrial cancer (EC) cells []. While both single agents showed efficacy in enhancing PR expression and inhibiting EC cell proliferation, the combination demonstrated additive or synergistic effects. This highlights the potential of combining different HDAC inhibitors with CUDC-907 to achieve enhanced therapeutic benefits in certain cancers.
5-Fluorouracil (5-FU)
Relevance: Combining CUDC-907 with 5-FU demonstrated significantly enhanced anti-tumor activity against several CRC cell lines compared to either agent alone []. The combination exhibited synergistic effects, including increased apoptosis and necrosis, suppressed colony formation, and cell cycle arrest. This research suggests that CUDC-907 can potentially enhance the efficacy of 5-FU in treating CRC.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-8745 is an Aurora A kinase inhibitor (IC50 = 0.6 nM) that is selective for Aurora A over Aurora B kinase (IC50 = 280 nM). It induces cell cycle arrest at the G2/M phase in non-Hodgkin lymphoma cells when used at a concentration of 1 μM. MK-8745 (5 μM) induces apoptosis and polyploidy in p53-positive and -negative HCT116 colon cancer cells, respectively. It also induces apoptosis in sarcoma, melanoma, and pancreatic cancer cell lines in a p53-dependent manner when used at a concentration of 5 μM. MK-8745 is a novel Aurora-A specific inhibitor. MK8745 induced apoptotic cell death in a p53-dependent manner when tested in vitro in cell lines of multiple lineages. Exposure of p53 wild-type cells to MK8745 resulted in the induction of p53 phosphorylation (ser15) and an increase in p53 protein expression. p53-dependent apoptosis by MK8745 was further confirmed in HCT 116 p53(-/-) cells transfected with wild-type p53. (source: Cell Cycle. 2012 Feb 15;11:807-17. )
Cyclin-dependent kinases (CDKs) play a key role in regulating cell division by phosphorylating distinct substrates in different phases of the cell cycle. Cell cycle deregulation in many cancers often results from altered CDK activity. Thus, CDKs are potential pharmacological targets for anticancer agents. NU 6027 inhibits both CDK1 and CDK2 with IC50 values of 2.9 and 2.2 µM, respectively. It has been shown to inhibit cellular ataxia telangiectasia mutated and Rad3-related kinase activity (IC50 = 6.7 µM) and impair G2/M arrest in various human cancer cells, potentiating the cytotoxic effects of DNA-damaging, anticancer agents such as cisplatin. NU6027 is a potent inhibitor of cellular ATR activity (IC=6.7 μM) and enhanced hydroxyurea and cisplatin cytotoxicity in an ATR-dependent manner. NU6027 attenuated G2/M arrest following DNA damage, inhibited RAD51 focus formation and increased the cytotoxicity of the major classes of DNA-damaging anticancer cytotoxic therapy but not the antimitotic, paclitaxel. In A2780 cells sensitisation to cisplatin was greatest in cells with functional p53 and mismatch repair (MMR) and sensitisation to temozolomide was greatest in p53 mutant cells with functional MMR. Importantly, NU6027 was synthetically lethal when DNA single-strand break repair is impaired either through poly(ADP-ribose) polymerase (PARP) inhibition or defects in XRCC1. NU6027 inhibits ATR, impairing G2/M arrest and homologous recombination thus increasing sensitivity to DNA-damaging agents and PARP inhibitors. It provides proof of concept data for clinical development of ATR inhibitors.
MPI-0479605 is a potent and ATP-competitive inhibitor of the mitotic kinase MPS1 (IC50 = 1.8 nM). It is selective for MPS1 over a panel of 79 kinases at a concentration of 500 nM. MPI-0479605 induces time-dependent degradation of cyclin B and securin and decreases phosphorylation of BUBR1 resulting in failed cytokinesis in HeLa cells arrested by nocodazole. It also causes misalignment of chromosomes at the anaphase plate and aneuploidy in A549 cells and slows cell cycle progression of HCT116 and COLO 205 cells irrespective of p53 activity. MPI-0479605 (30-150 mg/kg) reduces tumor volume in an HCT116 mouse colon cancer xenograft model in a dose-dependent manner. MPI-0479605 is a potent and selective ATP competitive inhibitor of Mps1. Cells treated with MPI-0479605 undergo aberrant mitosis, resulting in aneuploidy and formation of micronuclei. In cells with wild-type p53, this promotes the induction of a postmitotic checkpoint characterized by the ATM- and RAD3-related-dependent activation of the p53-p21 pathway. In both wild-type and p53 mutant cells lines, there is a growth arrest and inhibition of DNA synthesis. Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response. In xenograft models, MPI-0479605 inhibits tumor growth, suggesting that drugs targeting Mps1 may have utility as novel cancer therapeutics.
OK-1035 is a potent and selective DNA-PK inhibitor. When a synthetic peptide was used as a substrate, OK-1035 caused 50% inhibition of DNA-PK activity at 8 microM. OK-1035 inhibited the phosphorylation by DNA-PK of consensus peptide as well as that of recombinant human wild type-p53. Kinetic studies indicated that OK-1035 inhibited DNA-PK activity in an ATP-competitive manner.
Potent, selective and cell-permeable USP-7 inhibitor (EC50 = 4.2 μM). Induces apoptosis in cancer cells in vitro. Antiangiogenic and antitumor agent. Active in vitro and in vivo. Ubiquitin-specific proteases (USP/UBP) remove ubiquitin from proteins, sparing them from degradation by the proteasome. USP7 is a cysteine protease associated with prostate cancer that selectively deubiquitylates HDM2, the ubiquitin E3 ligase for the tumor suppressor p53. P005091 is a trisubstituted thiophene that inhibits USP7 and the closely related USP47 (EC50s = 4.2 and 4.3 μM, respectively) with little activity against other classes of proteases, including caspases, cathepsins, calpain, metalloproteases, and serine proteases (EC50s = > 100 μM). P005091 has been shown to accelerate the degradation of the USP7 substrate HDM2 in several multiple myeloma cell lines (EC50 = 11 μM) and to inhibit the growth of HCT116 human colorectal cancer cells (EC50 = 11 μM) synergistically with doxorubicin, etoposide, or mechlorethamine. In vivo, 10 mg/kg P005091 prolongs survival and reduces tumor growth in mice bearing human multiple myeloma and B cell leukemia xenografts. Selective inhibitor of ubiquitin-specific protease (USP) 7 (IC50 = 4.2um). Displays little-to-no inhibition of other USP variants or proteases such as caspase, cathepsins and serine proteases; exhibits some activity at USP47. Induces elevated p53 and apoptosis in cancer cell lines; displays antiangiogenic activity in vivo. P005091 is a potent and selective inhibitor of ubiquitin-specific protease (USP) 7 (IC50 = 4.2 μ M). P005091 induces elevated p53 and apoptosis in cancer cell lines and displays antiangiogenic activity in vivo. The deubiquitylating enzyme USP7 (HAUSP) sits at a critical node regulating the activities of numerous proteins broadly characterized as tumor suppressors, DNA repair proteins, immune responders, viral proteins, and epigenetic modulators. Aberrant USP7 activity may promote oncogenesis and viral disease making it a compelling target for therapeutic intervention.
Roniciclib has been investigated for the treatment of Small Cell Lung Carcinoma. Roniciclib is an orally bioavailable cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Roniciclib selectively binds to and inhibits the activity of CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, and CDK9/Cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle progression and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are often dysregulated in cancerous cells.
Recilisib, also known as ON 01210.Na, is a radioprotectant, which modifys cell cycle distribution patterns in cancer cells subjected to radiation therapy, and it has been identified as a potential candidate for radiation protection studies. It appears that Recilisib radioprotective mechanisms involve prevention of p53-dependent and independent radiation-induced apoptosis.
Sabarubicin has been used in trials studying the treatment of Prostate Cancer, Testicular Germ Cell Tumor, and Unspecified Adult Solid Tumor, Protocol Specific. Sabarubicin is a disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin. Sabarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces apoptosis through a p53-independent mechanism. Sabarubicin is less cardiotoxic than doxorubicin.